6-Amino-2-methyl-4(1H)-pyrimidinone chemical properties
6-Amino-2-methyl-4(1H)-pyrimidinone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-2-methyl-4(1H)-pyrimidinone
Foreword
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is designed to provide a deep, mechanistic understanding of 6-Amino-2-methyl-4(1H)-pyrimidinone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic biology. We will explore not just what its properties are, but why it behaves the way it does—from its inherent electronic structure to its functional role as a versatile synthetic scaffold. The protocols and data herein are presented to be self-validating, empowering researchers and drug development professionals to confidently integrate this molecule into their workflows.
Core Molecular Identity and Structural Elucidation
6-Amino-2-methyl-4(1H)-pyrimidinone is a substituted pyrimidine, a class of nitrogen-containing heterocycles fundamental to biochemistry, most notably as components of nucleic acids. Its structure, featuring both amine and lactam functionalities, gives rise to a rich and nuanced chemical character.
Nomenclature and Tautomerism
The compound is most accurately named 6-Amino-2-methyl-4(1H)-pyrimidinone, indicating the location of the substituents and the proton on a ring nitrogen. However, due to keto-enol tautomerism, it is frequently referred to by other names, including 2-Amino-6-methyl-4-pyrimidinol or 2-Amino-4-hydroxy-6-methylpyrimidine.[1][2][3] This equilibrium is a critical chemical property, influencing the molecule's reactivity, solubility, and intermolecular interactions. The keto (pyrimidinone) form is generally favored in the solid state.[4]
The equilibrium between the lactam (amide) and lactim (imidol) forms is fundamental to its reactivity. The pyrimidinone form possesses a nucleophilic amino group and an amide C=O, while the pyrimidinol tautomer features an aromatic ring and a potentially acidic hydroxyl group.
Caption: Tautomeric equilibrium of the pyrimidinone core.
Physicochemical Properties
A summary of the core physical and chemical identifiers for this compound is essential for any laboratory application, from reaction stoichiometry to analytical standard preparation.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| CAS Number | 3977-29-5 | [3] |
| IUPAC Name | 2-amino-4-methyl-1H-pyrimidin-6-one | [1] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water and DMSO; more soluble in aqueous base.[5][6] | |
| pKa | ~10.03 (predicted, for the N-H proton) | [6] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 6-Amino-2-methyl-4(1H)-pyrimidinone requires a multi-faceted analytical approach. The causality behind the expected spectral signals is rooted in the molecule's distinct functional groups and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous map of the molecule's proton and carbon framework. Spectra are typically acquired in a solvent like DMSO-d₆ due to solubility limitations in other common NMR solvents.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |
| ¹H NMR | ||
| -CH₃ (Methyl) | ~2.1-2.2 | Singlet. Located in the aliphatic region, slightly downfield due to attachment to the electron-deficient pyrimidine ring.[3][7] |
| -C₅-H (Ring Proton) | ~5.1-5.5 | Singlet. This vinyl proton is significantly shielded compared to benzene due to the influence of the adjacent nitrogen atoms and carbonyl group.[3] |
| -NH₂ (Amino) | ~5.9-6.5 | Broad singlet. The chemical shift can vary with concentration and temperature due to hydrogen bonding. Protons are D₂O exchangeable.[3] |
| -N₁-H (Amide) | ~10.5-11.1 | Broad singlet. The amide proton is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding. Also D₂O exchangeable.[3] |
| ¹³C NMR | ||
| -CH₃ | ~23-24 | Located in the typical aliphatic carbon region.[3] |
| -C₅ | ~102-103 | Shielded ring carbon due to the electronic effects of adjacent heteroatoms.[3] |
| -C₆ | ~155 | Deshielded due to attachment to the amino group and its position within the conjugated system.[3] |
| -C₂ | ~161 | Deshielded due to its position between two nitrogen atoms.[3] |
| -C₄ (C=O) | ~162 | The carbonyl carbon is the most deshielded, as is characteristic for amide carbonyls.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups, which is particularly useful for monitoring reaction progress during synthesis.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3100-3400 | N-H Stretch | Broad absorptions corresponding to the -NH₂ and N-H groups, indicative of hydrogen bonding. |
| 1640-1680 | C=O Stretch | Strong, sharp absorption characteristic of the cyclic amide (lactam) carbonyl group. |
| 1580-1620 | C=N / C=C Stretch | Absorptions from the pyrimidine ring system. |
| ~1450 | C-H Bend | Bending vibrations from the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 125.[1]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) is observed at m/z = 126.[3]
Synthesis and Chemical Reactivity
Understanding the synthesis of 6-Amino-2-methyl-4(1H)-pyrimidinone is crucial for its procurement and derivatization. Its reactivity is governed by the interplay of its nucleophilic amino group and the electrophilic centers of the pyrimidine ring.
Standard Synthetic Protocol: Cyclocondensation
The most common and efficient synthesis involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a guanidine salt. This method is robust and provides a direct route to the pyrimidine core.
Caption: Workflow for the synthesis of 6-Amino-2-methyl-4(1H)-pyrimidinone.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Dissolve guanidine hydrochloride (1.0 eq) in a suitable solvent mixture such as ethanol/acetone.[3][6]
-
Base Addition: Add a base, such as sodium ethoxide or another suitable alkoxide (1.0 eq), to generate free guanidine in situ.
-
Reactant Addition: Slowly add ethyl acetoacetate (1.0 eq) to the guanidine solution dropwise at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 10-12 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon reaction completion, the solid product typically precipitates from the solution. Isolate the crude product by filtration.
-
Purification: Wash the solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials. For higher purity, recrystallize the product from a solvent like glacial acetic acid to yield colorless crystals.[3]
This protocol is self-validating as the purity of the final product can be readily confirmed using the melting point (>300 °C) and the spectroscopic methods detailed in Section 2.
Core Reactivity and Derivatization Potential
The pyrimidinone scaffold is a versatile platform for constructing more complex molecules, a key reason for its popularity in drug discovery.
-
N-Alkylation/Arylation: The ring nitrogens can be alkylated or arylated under appropriate basic conditions, providing a handle for modifying solubility and biological targeting.
-
Amino Group Modification: The exocyclic amino group at the C6 position is nucleophilic and can undergo reactions such as acylation, sulfonylation, or reductive amination to append various side chains.
-
Ring Atom Substitution: The pyrimidinone can be a precursor to other substituted pyrimidines. For example, treatment with phosphoryl chloride (POCl₃) can convert the C4-carbonyl group into a chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[8] This opens up pathways to introduce amines, thiols, or other functional groups at this position.[9]
Applications in Drug Discovery and Analytical Chemistry
The true value of a chemical scaffold is realized in its application. For 6-Amino-2-methyl-4(1H)-pyrimidinone, its utility spans from being a foundational building block for active pharmaceutical ingredients (APIs) to a reliable standard in quantitative analysis.
Scaffold for Biologically Active Molecules
The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets. Derivatives have been investigated for a wide range of therapeutic areas:
-
Enzyme Inhibition: Pyridinylpyrimidine derivatives have shown potent inhibitory activity against enzymes like methionine aminopeptidases (MetAPs), which are targets for anti-cancer therapies.[9] Other derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[10]
-
Antiparasitic Agents: The related 2,4-diamino-6-methylpyrimidine series has been identified as a promising starting point for developing treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[11]
The ability to easily modify the core at multiple positions (as described in 3.2) allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9]
Internal Standard for Quantitative Chromatography
In analytical chemistry, precision and accuracy are paramount. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and controls to correct for variability during sample processing and analysis. 6-Amino-2-methyl-4(1H)-pyrimidinone (often referred to as 2-Amino-4-hydroxy-6-methylpyrimidine in this context) is an excellent IS for analyzing structurally similar pyrimidine-based pesticides and their metabolites.[12]
Protocol: Use as an Internal Standard in GC-MS Analysis of Pirimicarb Metabolites
This protocol outlines a self-validating workflow where the consistent response ratio of the analyte to the internal standard ensures reliable quantification.
Caption: Workflow for quantitative analysis using an internal standard.
-
Preparation of Standards: Prepare a stock solution of 6-Amino-2-methyl-4(1H)-pyrimidinone (e.g., 100 µg/mL in methanol). Create a working IS solution (e.g., 10 µg/mL) by diluting the stock.[12]
-
Sample Spiking: To each urine sample, calibration standard, and quality control sample (2 mL), add a precise volume (e.g., 100 µL) of the 10 µg/mL IS working solution.[12] This ensures the same amount of IS is in every sample.
-
Extraction: Perform a liquid-liquid extraction. For example, add 1 g of potassium carbonate and 5 mL of diethyl ether/acetonitrile (9:1 v/v). Shake vigorously and centrifuge to separate the layers. Collect the organic layer.[12] The IS co-extracts with the analytes, correcting for any inconsistencies in extraction efficiency.
-
Derivatization: Evaporate the solvent and reconstitute in a suitable solvent. Derivatize hydroxyl and amino groups if necessary for GC analysis (e.g., using pentafluorobenzyl bromide). The IS will also be derivatized, correcting for variations in reaction yield.[12]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus the analyte concentration. Determine the concentration of unknown samples from this curve. The ratio-based method provides high precision by normalizing against any injection volume or instrument response fluctuations.
References
-
National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. 6-Amino-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]
-
National Institutes of Health (NIH). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). National Library of Medicine. [Link]
-
National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Summary. [Link]
-
ChemSynthesis. 6-amino-2-methyl-4-pyrimidinol. [Link]
-
Solubility of Things. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
ResearchGate. 1H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a. [Link]
-
National Center for Biotechnology Information. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]
-
National Center for Biotechnology Information. 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone. PubChem Compound Summary. [Link]
-
National Institutes of Health (NIH). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Library of Medicine. [Link]
-
ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Global Substance Registration System (GSRS). 6-AMINO-2-(4-METHYL-1-PIPERAZINYL)-4(3H)-PYRIMIDINONE. [Link]
-
International Union of Crystallography. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino).... [Link]
-
National Center for Biotechnology Information. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]
-
National Institutes of Health (NIH). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. National Library of Medicine. [Link]
-
ResearchGate. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]
-
National Institutes of Health (NIH). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]
-
ResearchGate. 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
Sources
- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5 [m.chemicalbook.com]
- 7. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]





